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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-
(phenyldiazenyl)benzoic acid-d5, a deuterated analog of a bioactive azo compound. While
specific data for the deuterated species is limited, this document extrapolates from the known
properties and experimental protocols of the non-deuterated parent compound, 2-Hydroxy-5-
(phenyldiazenyl)benzoic acid (CAS No: 3147-53-3)[1]. Deuteration is a strategic modification in
drug development, often employed to alter pharmacokinetic and metabolic profiles[2]. This
guide covers the compound's physicochemical properties, proposed synthesis, experimental
protocols for analysis, and potential biological significance, serving as a foundational resource
for researchers in medicinal chemistry and pharmacology.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 2-
Hydroxy-5-(phenyldiazenyl)benzoic acid and its deuterated analog. Data for the d5 variant is
estimated based on the non-deuterated compound.
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2-Hydroxy-5- 2-Hydroxy-5-
Property (phenyldiazenyl)be (phenyldiazenyl)be  Data Source
nzoic acid nzoic acid-d5
Not explicitly
assigned; 1309283-
CAS Number 3147-53-3 [1][3]
32-6 for related stable
isotope
Molecular Formula Ci13H10N203 Ci13HsDsN20s3 Calculated
Molecular Weight 242.23 g/mol 247.26 g/mol Calculated
Predicted: Yellow to
Yellow to orange )
Appearance ) orange crystalline Inferred
crystalline powder
powder
- Soluble in DMSO and Predicted: Soluble in
Solubility [4]
ethanol DMSO and ethanol
Oclccce(cclC(0O)=0O)N
OC(=0)clcc(ccclO)N
SMILES =Nclc(c(c(c(cl)D)D)D  [3]
=Nc2ccccc2
)D)D

Synthesis and Purification

Proposed Synthesis of 2-Hydroxy-5-
(phenyldiazenyl)benzoic acid-d5

The synthesis of the title compound can be achieved via a diazo coupling reaction, a common

method for preparing azo compounds. The deuteration is introduced by using aniline-d5 as a

starting material.

Experimental Protocol:

¢ Diazotization of Aniline-d5:

o Dissolve aniline-d5 (1.0 eq) in a solution of hydrochloric acid (2.5 eq) and water at 0-5 °C.
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o Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature
below 5 °C.

o Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
e Azo Coupling:

o In a separate vessel, dissolve salicylic acid (1.0 eq) in an agueous solution of sodium
hydroxide (2.0 eq) at 0-5 °C.

o Slowly add the previously prepared diazonium salt solution to the salicylic acid solution,
maintaining the temperature below 5 °C and the pH between 8-9.

o Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.

e Work-up and Purification:
o Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.
o Filter the precipitate, wash with cold water, and dry under vacuum.

o Recrystallize the crude product from an appropriate solvent system, such as
ethanol/water, to yield pure 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5.
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Caption: Proposed synthesis workflow for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5.

Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are crucial for structural confirmation. In the *H NMR spectrum of the
deuterated compound, the signals corresponding to the phenyl ring protons of the aniline
moiety will be absent.

Experimental Protocol:

e Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6).
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e Acquire *H and 3C NMR spectra on a 400 MHz or higher spectrometer.

¢ Process the data to identify characteristic chemical shifts and coupling constants.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and
elemental composition. The mass spectrum of the d5-labeled compound will show a molecular
ion peak that is 5 mass units higher than the non-deuterated analog.

Experimental Protocol:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

Acquire the mass spectrum in positive or negative ion mode.

Compare the observed m/z with the calculated exact mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Experimental Protocol:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um).

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

Flow Rate: 1.0 mL/min.

Detection: UV-Vis at a wavelength corresponding to the compound's absorbance maximum
(typically in the range of 350-370 nm).

Injection Volume: 10 pL.
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Caption: Analytical workflow for compound characterization.

Biological Activity and Potential Signhaling Pathways

While specific biological activities for 2-Hydroxy-5-(phenyldiazenyl)benzoic acid are not
extensively documented, related hydroxybenzoic acid derivatives are known to possess a wide
range of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant
properties[5][6][7]. Azo compounds are also investigated for various biological activities[8].

The parent compound is structurally related to mesalazine (5-aminosalicylic acid), a known
anti-inflammatory drug. It is plausible that 2-Hydroxy-5-(phenyldiazenyl)benzoic acid and its
deuterated analog could modulate inflammatory pathways. One potential mechanism of action
for related anti-inflammatory compounds involves the inhibition of the NF-kB (nuclear factor
kappa-light-chain-enhancer of activated B cells) signaling pathway.
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Caption: Postulated inhibitory effect on the NF-kB signaling pathway.

Conclusion

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 represents a valuable tool for researchers in
drug discovery and development. This guide provides a foundational framework for its
synthesis, analysis, and potential biological investigation. The introduction of deuterium is
expected to influence its metabolic stability and pharmacokinetic properties, making it an
interesting candidate for further studies. The experimental protocols and conceptual pathways
outlined herein are intended to facilitate future research into this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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